molecular formula C15H11N3 B8757984 Pyridazine, 3-phenyl-5-(4-pyridinyl)- CAS No. 660393-40-8

Pyridazine, 3-phenyl-5-(4-pyridinyl)-

Cat. No.: B8757984
CAS No.: 660393-40-8
M. Wt: 233.27 g/mol
InChI Key: DMWQCYSKFXGPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridazine, 3-phenyl-5-(4-pyridinyl)- is a useful research compound. Its molecular formula is C15H11N3 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

660393-40-8

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

3-phenyl-5-pyridin-4-ylpyridazine

InChI

InChI=1S/C15H11N3/c1-2-4-13(5-3-1)15-10-14(11-17-18-15)12-6-8-16-9-7-12/h1-11H

InChI Key

DMWQCYSKFXGPFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Phenyl-5-(tri-n-butylstannyl)pyridazine (110 mg, 0.247 mmol), 4-bromopyridine hydrochloride (72 mg, 0.370 mmol) and Pd(PPh3)4 (10 mg) in THF (2 ml) were combined and heated to 150° C. for 60 min in a Smith Synthesiser microwave reactor (Personal Chemistry, Uppsala, Sweden). The reaction was diluted with CH2Cl2 (6 ml) and NH4Cl (2 ml) then poured into PTFE (5 μM) fritted syringe barrels. The organic phase was collected and concentrated while loading onto silica. The compound was purified by dry flash column chromatography to give the title compound as a white solid (40 mg). δH (400 MHz, d6 DMSO) 7.36-7.63 (3H, m), 8.10 (2H, dd, J 1.8 and 4.5), 8.32 (2H, m), 8.62 (1H, d, J 2.0), 8.80-8.82 (2H, dd, J 1.8 and 4.5), 9.71 (2H, d, J 2.0); m/z (ES+) 234 (MH+).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
10 mg
Type
catalyst
Reaction Step Five

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